1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, along with a bromine atom and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a different core structure and applications.
Uniqueness
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the combination of trifluoromethoxy groups and a bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H7BrF6O3 |
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Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI Key |
UVRCHFURGAIYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
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